molecular formula C33H52N10O11 B6303607 Boc-Gly-Arg-Arg-AMC acetate CAS No. 140686-24-4

Boc-Gly-Arg-Arg-AMC acetate

Cat. No.: B6303607
CAS No.: 140686-24-4
M. Wt: 764.8 g/mol
InChI Key: BNWWAEHIDWCJFF-TULUPMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is often used as a fluorogenic substrate in enzymatic assays, where it undergoes hydrolysis to release a fluorescent product, 7-amino-4-methylcoumarin (AMC) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Gly-Arg-Arg-AMC acetate typically involves solid-phase peptide synthesis (SPPS), a method that enables straightforward and reproducible synthesis of peptides with high purity . In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group of the amino acids during the synthesis. The final product is cleaved from the solid support and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, increasing efficiency and yield. The use of green binary solvent mixtures has been explored to replace traditional solvents like N,N-dimethylformamide (DMF) to mitigate common side-reactions and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Boc-Gly-Arg-Arg-AMC acetate undergoes hydrolysis, a reaction where water breaks down the compound into smaller molecules. This reaction is catalyzed by proteases, enzymes that cleave peptide bonds . The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Common reagents used in the hydrolysis of this compound include water and proteases such as trypsin. The reaction conditions typically involve an optimal pH and temperature to ensure maximum enzyme activity. For example, the activity of trypsin is optimal at a pH range of 7.8-8.5.

Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), a fluorescent compound that can be detected and measured in enzymatic assays .

Scientific Research Applications

Boc-Gly-Arg-Arg-AMC acetate is widely used in scientific research due to its role as a fluorogenic substrate. It is used in enzymatic assays to measure the activity of proteases, which are important in various biological processes. In chemistry, it is used to study enzyme kinetics and inhibitor screening. In biology and medicine, it is used to investigate the role of proteases in diseases such as cancer and viral infections . The compound is also used in high-throughput screening assays for drug discovery .

Mechanism of Action

The mechanism of action of Boc-Gly-Arg-Arg-AMC acetate involves its hydrolysis by proteases to release 7-amino-4-methylcoumarin (AMC). The released AMC emits fluorescence under UV light, which can be measured to determine the activity of the protease . This mechanism is used to study the inhibition of proteases by potential drug candidates .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Boc-Gly-Arg-Arg-AMC acetate include Boc-Leu-Gly-Arg-AMC and Boc-Gln-Arg-Arg-AMC acetate . These compounds also serve as fluorogenic substrates for proteases and are used in similar applications.

Uniqueness: this compound is unique due to its specific sequence of amino acids, which makes it a suitable substrate for certain proteases. Its ability to release a fluorescent product upon hydrolysis makes it a valuable tool in enzymatic assays and drug discovery .

Properties

IUPAC Name

acetic acid;tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44N10O7.2C2H4O2/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4;2*1-2(3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35);2*1H3,(H,3,4)/t19-,20-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWWAEHIDWCJFF-TULUPMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52N10O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.